(2Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate
CAS No.:
Cat. No.: VC16371978
Molecular Formula: C22H15ClO6S
Molecular Weight: 442.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H15ClO6S |
|---|---|
| Molecular Weight | 442.9 g/mol |
| IUPAC Name | [(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzenesulfonate |
| Standard InChI | InChI=1S/C22H15ClO6S/c1-27-16-4-2-3-14(11-16)12-21-22(24)19-10-7-17(13-20(19)28-21)29-30(25,26)18-8-5-15(23)6-9-18/h2-13H,1H3/b21-12- |
| Standard InChI Key | XBNQYXJVMREOFK-MTJSOVHGSA-N |
| Isomeric SMILES | COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |
| Canonical SMILES | COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Introduction
Synthesis of Benzofurans
Benzofurans can be synthesized through various methods, including palladium-copper-based catalysis, nickel-based catalysis, rhodium-based catalysis, and Lewis-acid-based catalysis. These methods often involve intramolecular cyclization reactions to form the benzofuran ring.
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Palladium-Copper-Based Catalysis: This method involves the use of palladium and copper catalysts to facilitate intramolecular cyclization reactions, resulting in high yields of benzofuran derivatives .
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Nickel-Based Catalysis: Nickel salts combined with ligands like 1,10-phenanthroline can efficiently synthesize benzofurans through a series of nucleophilic additions and transmetalations .
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Rhodium-Based Catalysis: Rhodium complexes are used in reactions involving C–H activation and migratory insertion to produce substituted benzofurans .
Biological Activities of Benzofurans
Benzofurans exhibit a wide range of biological activities, including antitubercular, anticancer, and antifungal properties.
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Antitubercular Activity: Some benzofuran derivatives have shown potential as chorismate mutase inhibitors, which could be useful in developing antitubercular agents .
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Anticancer Activity: Certain benzofuran hybrids have demonstrated significant anticancer activity against various cell lines, such as hepatocellular and cervical cancer cells .
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Antifungal Activity: Benzofuran derivatives have been identified as potent antifungal agents, particularly against species like Candida albicans .
Data Tables
Given the lack of specific data on (2Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate, the following table summarizes general biological activities of benzofurans:
This table highlights the potential therapeutic applications of benzofurans but does not include specific data for the compound due to its absence in the available literature.
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